Advanced Characterization and Application of Cyclohexanemethanol-d11
Advanced Characterization and Application of Cyclohexanemethanol-d11
Executive Summary
Cyclohexanemethanol-d11 (CAS: 1215077-50-1) represents a critical isotopologue in the arsenal of modern medicinal chemistry and bioanalysis. By substituting the eleven hydrogen atoms of the cyclohexane ring with deuterium, this compound serves two distinct, high-value functions: as a robust Internal Standard (IS) in mass spectrometry due to its significant mass shift (+11 Da), and as a Metabolic Probe to modulate pharmacokinetics via the Deuterium Kinetic Isotope Effect (DKIE).[1]
This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound’s synthesis, physical behavior, and application in blocking cytochrome P450-mediated oxidation.
Part 1: Physicochemical Profile & Molecular Weight Analysis[1]
The precise characterization of Cyclohexanemethanol-d11 requires distinguishing between the nominal mass used in low-resolution screening and the exact mass required for high-resolution mass spectrometry (HRMS).
Structural Definition
-
IUPAC Name: (Cyclohexyl-d11)methanol
-
Chemical Formula: C
H D O[1] -
Structure: A fully deuterated cyclohexane ring attached to a non-deuterated hydroxymethyl group (-CH
OH).
Molecular Weight Calculation (High-Precision)
Unlike protonated compounds, deuterated analogs require calculation using the specific atomic mass of deuterium (
| Element | Isotope | Count | Atomic Mass (Da) | Subtotal (Da) |
| Carbon | 7 | 12.00000 | 84.00000 | |
| Oxygen | 1 | 15.99491 | 15.99491 | |
| Hydrogen | 3 | 1.00783 | 3.02349 | |
| Deuterium | 11 | 2.01410 | 22.15510 | |
| Total | 125.1735 |
-
Monoisotopic Mass: 125.1735 Da
-
Average Molecular Weight: ~125.25 g/mol [1]
-
Mass Shift (
): +11.07 Da relative to non-deuterated Cyclohexanemethanol (MW 114.19).[1]
Comparative Properties Table
| Property | Unlabeled (C | Deuterated (d11) | Technical Note |
| CAS Number | 100-49-2 | 1215077-50-1 | Essential for regulatory documentation. |
| Boiling Point | 187–188 °C | ~186–188 °C | Inverse Isotope Effect may slightly lower BP. |
| Density | 0.934 g/mL | ~1.02 g/mL | Deuteration increases density (mass/vol) by ~10%. |
| Lipophilicity (LogP) | 1.9 | 1.88 | C-D bonds are slightly shorter/less polarizable, lowering LogP.[1] |
Part 2: The Deuterium Advantage (Mechanism)[1]
Why utilize the d11 isotopologue? The value lies in the Carbon-Deuterium (C-D) bond strength .
The Kinetic Isotope Effect (DKIE)
The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy. This difference requires more activation energy to cleave.
-
Metabolic Shunting: If a drug candidate containing a cyclohexyl group is metabolized via ring oxidation (hydroxylation), substituting H for D at the ring (d11) can significantly slow this rate (
).[1] -
Result: This extends the half-life (
) of the compound without altering its binding affinity to the target receptor.
Analytical Resolution
In LC-MS/MS assays, a +11 Da mass shift is massive. It eliminates "cross-talk" from naturally occurring isotopes (M+1, M+2) of the analyte, ensuring that the Internal Standard signal is purely from the spiked material.[1]
Part 3: Synthesis & Preparation Protocol
Disclaimer: The following protocol involves reactive hydrides. All manipulations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).
Synthesis Logic
The most reliable route to Cyclohexanemethanol-d11 is the reduction of Cyclohexanecarboxylic acid-d11 . This precursor is often derived from the hydrogenation of benzoic acid-d5 or purchased directly. We utilize Lithium Aluminum Hydride (LiAlH
Visualization of Synthesis Pathway[1]
Figure 1: Step-wise chemical reduction pathway for generating high-purity Cyclohexanemethanol-d11.
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Reagent Prep: Charge the flask with Cyclohexanecarboxylic acid-d11 (1.0 eq) dissolved in anhydrous Tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0°C. Slowly add LiAlH
(1.5 eq) as a 1.0 M solution in THF. Note: Gas evolution (H ) will occur.[1] -
Reaction: Allow to warm to room temperature, then reflux for 4 hours to ensure completion.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
Workup: Filter the granular precipitate through a celite pad. Dry the filtrate over MgSO
and concentrate under reduced pressure. -
Validation: Verify product identity via
H-NMR (should show only the -CH - and -OH peaks, no ring protons) and MS (m/z 125).
Part 4: Analytical Applications
Metabolic Stability Workflow
When developing drugs containing cyclohexyl moieties, researchers use Cyclohexanemethanol-d11 to map "soft spots" (sites of metabolism).
Figure 2: The Deuterium Switch strategy. Path B demonstrates how d11-substitution blocks CYP450 oxidation.
Mass Spectrometry Tuning
For quantitative analysis (LC-MS/MS), use the following parameters for Cyclohexanemethanol-d11:
-
Ionization: ESI Positive Mode (forming [M+H]
or [M+NH ] ).[1] -
Precursor Ion: 126.18 m/z (approximate [M+H]
).[1] -
Retention Time: Expect a slight shift (usually earlier elution) compared to the non-deuterated form due to the chromatographic isotope effect.
References
-
Pharmaffiliates. (2023). Cyclohexanemethanol-d11 Product Specification and CAS 1215077-50-1.[2] Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Shao, L., & Hewitt, M. C. (2010).[1] The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Cyclohexanemethanol (Unlabeled) Properties. NIST Chemistry WebBook.[3] Retrieved from [Link][1]
